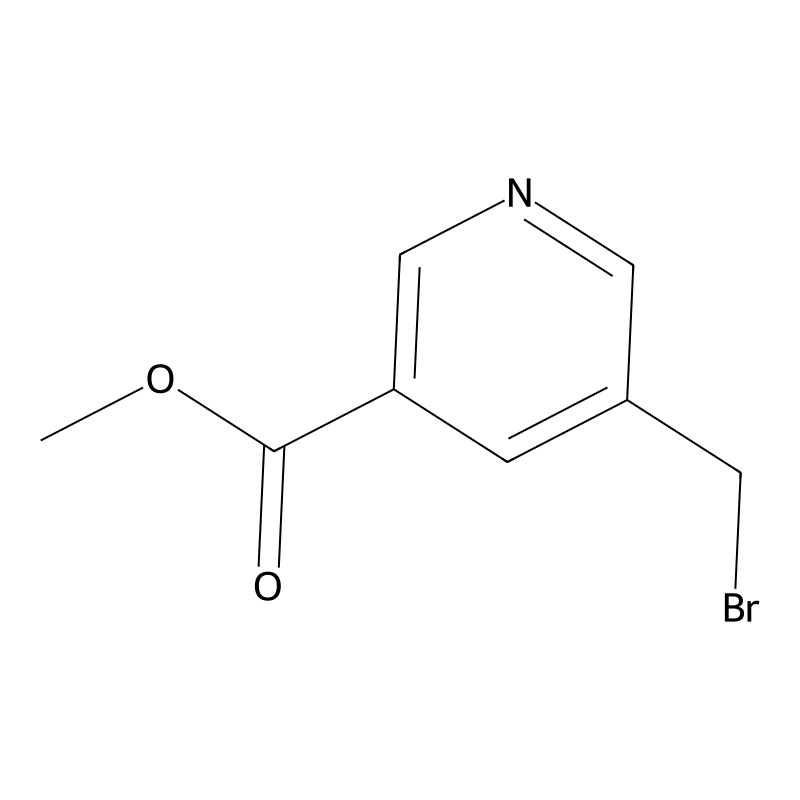

Methyl 5-(bromomethyl)nicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enhancing Peripheral Blood Collection

Specific Scientific Field: Medical Science

Summary of the Application: Methyl nicotinate solution has been found to enhance peripheral blood collection.

Methods of Application or Experimental Procedures: The study involved the collection of experimental blood specimens from earlobes treated with different concentrations of methyl nicotinate solution.

Results or Outcomes: The blood flow in the earlobe was significantly increased after methyl nicotinate solution stimulation, especially when the methyl nicotinate solution concentration was greater than 10 −4 mol/L. There were no significant changes in the proportions of white blood cells, red blood cells, platelets, neutrophils, eosinophils, basophils, monocytes, or lymphocytes in the peripheral blood obtained from earlobes treated with methyl nicotinate solution.

Treatment of Muscle and Joint Pain

Summary of the Application: Methyl nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain.

Methods of Application or Experimental Procedures: Methyl nicotinate is applied topically to the affected area.

Results or Outcomes: Following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application. During tissue penetration at the dermis, methyl nicotinate is hydrolyzed to nicotinic acid.

Methyl 5-(bromomethyl)nicotinate is a chemical compound with the molecular formula . It features a bromomethyl group attached to the 5-position of the nicotinic acid derivative, methyl nicotinate. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.

- Bromination: The introduction of bromine at the 5-position can be achieved using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator such as dibenzoyl peroxide, facilitating the formation of the bromomethyl group.

- Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

- Reduction Reactions: The compound can also be subjected to reduction processes to yield various derivatives, which can be useful in synthesizing more complex molecules.

Methyl 5-(bromomethyl)nicotinate has shown biological activity that may be relevant in pharmacology. The presence of the bromomethyl group enhances its reactivity, potentially leading to compounds with improved therapeutic effects. Similar compounds have been investigated for their roles as inhibitors in various biological pathways, including cancer treatment and anti-inflammatory responses.

The synthesis of methyl 5-(bromomethyl)nicotinate typically involves:

- Starting Material: Methyl 5-methylnicotinate is often used as a precursor.

- Bromination Process: The bromination can be executed using N-Bromosuccinimide in a solvent such as carbon tetrachloride or dichloromethane under radical conditions .

- Yield: The reaction conditions can be optimized to achieve high yields, often reported around 65% to 79% depending on the method employed .

Methyl 5-(bromomethyl)nicotinate finds applications primarily in:

- Pharmaceutical Intermediates: It serves as a building block for synthesizing more complex pharmaceutical agents.

- Research: Its derivatives are studied for their potential therapeutic effects against various diseases, including cancers and inflammatory conditions.

Studies involving methyl 5-(bromomethyl)nicotinate focus on its interactions with biological targets:

- Enzyme Inhibition: Compounds derived from it have been evaluated for their ability to inhibit specific enzymes linked to disease mechanisms.

- Cellular Studies: Research has indicated that derivatives may exhibit cytotoxic effects on certain cancer cell lines, highlighting their potential as anticancer agents.

Several compounds share structural similarities with methyl 5-(bromomethyl)nicotinate. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Methyl 6-(bromomethyl)nicotinate | C8H8BrNO2 | 0.97 |

| Ethyl 6-(bromomethyl)nicotinate | C9H10BrNO2 | 0.97 |

| Ethyl 5-bromo-6-methylnicotinate | C10H10BrN | 0.86 |

| Methyl 4-(bromomethyl)nicotinate | C8H8BrNO2 | 0.85 |

| Methyl 6-(hydroxymethyl)nicotinate | C8H9NO2 | 0.84 |

Methyl 5-(bromomethyl)nicotinate is unique due to its specific position of bromination and the resulting reactivity profile, which differs from other derivatives that may have different substituents or positions of functional groups. This specificity enhances its utility in targeted synthesis and biological applications.

Halogenated pyridine derivatives have played a pivotal role in organic synthesis since the early 20th century. The discovery of electrophilic halogenation methods, such as the Hunsdiecker–Borodin reaction, enabled the functionalization of aromatic systems like pyridine with halogens. Early work focused on bromination of methylpyridines using radical initiators like dibenzoyl peroxide, which laid the groundwork for modern protocols. Methyl 5-(bromomethyl)nicotinate emerged as a critical derivative due to its reactive bromomethyl group at the 5-position of the pyridine ring, a feature that enhances its utility in cross-coupling and substitution reactions.

The compound’s synthesis was first documented in patent literature, where methyl 5-methylnicotinate underwent radical-mediated bromination using N-bromosuccinimide (NBS) in carbon tetrachloride. This method addressed challenges in regioselectivity and yield that plagued earlier halogenation approaches for pyridine derivatives.

Significance in Modern Organic Synthesis

Methyl 5-(bromomethyl)nicotinate has become indispensable in pharmaceutical and materials science research. Its bromomethyl group serves as a versatile handle for further functionalization, enabling:

- Nucleophilic substitutions with amines, thiols, or alkoxides to generate bioactive molecules.

- Cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct complex heterocycles.

- Coordination chemistry in metal-organic frameworks (MOFs), where the pyridine moiety binds transition metals.

The compound’s synthetic flexibility is exemplified in the production of neonicotinoid insecticides, where it acts as a precursor to chlorinated intermediates like 2-chloro-5-chloromethylpyridine.

The structural characterization of methyl 5-(bromomethyl)nicotinate relies heavily on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). These complementary techniques provide comprehensive information about the molecular structure, functional groups, and fragmentation patterns of this pyridine derivative.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectroscopy provides detailed information about the hydrogen environments within the molecule [1] [2]. The pyridine ring protons appear as characteristic signals in the aromatic region. The H-2 proton, located α to the nitrogen atom, typically resonates as a singlet at 8.5-9.0 ppm due to its electron-deficient environment [1]. The H-4 and H-6 protons, positioned meta to the substituents, appear as doublets in the 8.0-8.5 ppm range [1]. The bromomethyl protons manifest as a singlet at 4.5-4.8 ppm, while the methyl ester protons appear as a singlet at 3.9-4.0 ppm [3] [2].

¹³C NMR Spectroscopy offers direct information about the carbon skeleton, with chemical shifts spanning a much broader range than proton NMR [4] [5]. The carbonyl carbon of the ester group appears at 165-167 ppm, characteristic of electron-deficient quaternary carbons [4]. Pyridine aromatic carbons resonate between 120-160 ppm, with the more electron-deficient carbons appearing downfield [4] [5]. The methyl ester carbon appears at 52-54 ppm, while the bromomethyl carbon, being electron-poor due to the halogen substituent, resonates at 28-32 ppm [5].

Infrared Spectroscopy

Infrared spectroscopy serves as a powerful tool for functional group identification through characteristic vibrational frequencies [6] [7] [8]. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches occur at 2950-3000 cm⁻¹ [6] [7]. The ester carbonyl group produces a strong, sharp absorption at 1705-1720 cm⁻¹, with the frequency being influenced by the electron-withdrawing effect of the pyridine ring [6] [8]. Aromatic C=C stretches appear at 1590-1610 cm⁻¹, characteristic of pyridine ring vibrations [6]. The C-O stretching vibrations of the ester group manifest as strong absorptions at 1280-1320 cm⁻¹ (asymmetric) and 1100-1200 cm⁻¹ (symmetric) [6] [8]. The C-Br stretching vibration appears at 700-800 cm⁻¹, with additional fingerprint region absorptions at 600-700 cm⁻¹ [6] [7].

High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides molecular ion confirmation and detailed fragmentation patterns [9] [10]. The molecular ion peak appears at m/z 230 (with isotope patterns at m/z 232 due to bromine), typically with low to medium intensity [9]. Common fragmentation pathways include the loss of the methoxy group (m/z 199/201), homolytic cleavage of the C-Br bond (m/z 151), and formation of nicotinic acid fragments (m/z 123) [11] [12]. The pyridine fragment ion at m/z 78 often appears as a base peak due to its stability [11]. Additional fragment ions include C₄H₃⁺ (m/z 51) and smaller alkyl fragments [11] [12].

X-ray Crystallographic Studies of Molecular Geometry

X-ray crystallography provides the most direct and accurate method for determining the three-dimensional molecular geometry of methyl 5-(bromomethyl)nicotinate in the solid state [13] [14] [15]. While specific crystallographic data for this exact compound was not found in the literature, related nicotinate derivatives have been extensively studied using single-crystal X-ray diffraction techniques [13] [14] [15].

Crystal Structure Analysis

The crystal structure analysis of similar brominated nicotinate derivatives reveals important geometric parameters [13] [14]. The 5-bromonicotinic acid derivatives typically crystallize in various space groups, with the molecular geometry showing characteristic bond lengths and angles [13] [14]. The pyridine ring adopts a planar configuration with standard aromatic bond lengths, while the ester group and bromomethyl substituent introduce specific geometric constraints [13] [14].

Molecular Geometry Parameters

Bond lengths and angles in related compounds provide insight into the expected molecular geometry [13] [14]. The C-Br bond length typically ranges from 1.88-1.92 Å, while the C-O ester bonds are approximately 1.34 Å for the C-O(carbonyl) and 1.44 Å for the C-O(alkyl) bonds [13] [14]. The pyridine ring shows C-N bond lengths of approximately 1.33-1.35 Å and C-C bond lengths of 1.38-1.40 Å [13] [14].

Intermolecular Interactions

Crystallographic studies of related compounds reveal various intermolecular interactions that influence crystal packing [13] [14]. These include hydrogen bonding interactions, π-π stacking between pyridine rings, and halogen bonding involving the bromine atom [13] [14]. The bromomethyl group can participate in C-H···Br interactions, while the ester carbonyl can act as a hydrogen bond acceptor [13] [14].

Computational Chemistry Insights (DFT Calculations)

Density functional theory (DFT) calculations provide valuable theoretical insights into the molecular structure, electronic properties, and spectroscopic characteristics of methyl 5-(bromomethyl)nicotinate [17] [18] [19].

Electronic Structure Analysis

DFT calculations using the B3LYP functional with appropriate basis sets (6-31G(d,p) or 6-311++G(d,p)) can predict the ground-state geometry and electronic structure [18] [19]. The calculations provide information about frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity [18] [20]. The HOMO-LUMO energy gap typically ranges from 4-6 eV for pyridine derivatives, indicating moderate reactivity [18] [20].

Geometry Optimization

Molecular geometry optimization using DFT methods identifies the most stable conformation by minimizing the total energy [21] [22] [23]. The optimization process involves iterative calculations of energy gradients and adjustments to atomic positions until convergence is achieved [21] [22]. The optimized geometry provides accurate bond lengths, bond angles, and dihedral angles that can be compared with experimental X-ray data [21] [22].

Vibrational Frequency Analysis

Frequency calculations using DFT methods predict infrared and Raman spectra, allowing for direct comparison with experimental data [18] [24]. The calculations provide vibrational frequencies, intensities, and normal mode assignments [18] [24]. The predicted IR spectrum typically shows good agreement with experimental data, with the ester C=O stretch accurately predicted around 1710 cm⁻¹ [18] [24].

Electronic Properties

Computational analysis reveals important electronic properties including dipole moment, polarizability, and molecular electrostatic potential (MEP) surfaces [18] [20]. The MEP surface identifies electrophilic and nucleophilic regions, with the bromomethyl carbon typically showing positive electrostatic potential due to the electron-withdrawing effect of bromine [18] [20]. The carbonyl oxygen exhibits negative potential, indicating nucleophilic character [18] [20].

Thermodynamic Properties

DFT calculations can predict thermodynamic properties such as enthalpy of formation, entropy, and heat capacity [18] [25]. These properties are valuable for understanding the stability and reactivity of the compound under various conditions [18] [25]. The calculations also provide information about activation energies for potential chemical transformations [18] [25].